molecular formula C20H17BrN4O B2927361 5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852451-73-1

5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2927361
CAS RN: 852451-73-1
M. Wt: 409.287
InChI Key: DOXVUXIJRCQUEJ-UHFFFAOYSA-N
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Description

The compound “5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a 4-bromobenzyl group and a 3,4-dimethylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, followed by the introduction of the 4-bromobenzyl and 3,4-dimethylphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a bicyclic structure with nitrogen atoms. The 4-bromobenzyl and 3,4-dimethylphenyl groups are aromatic rings, with the former having a bromine atom and the latter having two methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom in the 4-bromobenzyl group could potentially undergo nucleophilic substitution reactions. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core might also participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar and nonpolar groups present. The presence of a bromine atom might make it relatively heavy compared to other organic compounds .

Scientific Research Applications

Synthesis and Biological Activity

Compounds within the pyrazolo[3,4-d]pyrimidinone family, including derivatives like the one , have been synthesized through various methods and tested for their biological activities. For instance, a study detailed the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, exploring their activity against viruses, tumor cells, and parasites such as Leishmania tropica (Cottam et al., 1984). These compounds have shown significant activity against Para 3 virus and were identified as potent inhibitors of L1210 and P388 leukemia.

Anticancer and Anti-inflammatory Agents

Another research focus is the development of pyrazolo[3,4-d]pyrimidinones as anticancer and anti-inflammatory agents. A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic activities against cancer cell lines and their 5-lipoxygenase inhibition properties (Rahmouni et al., 2016). These studies contribute to understanding the structure-activity relationships within this class of compounds, aiding in the design of more effective therapeutic agents.

Antiviral and Antimicrobial Activities

The pyrazolo[3,4-d]pyrimidinone derivatives also exhibit antiviral and antimicrobial properties. For example, certain compounds have been identified with virus-inhibiting properties against the human immunodeficiency virus in vitro (Novikov et al., 2004). Additionally, novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, have shown significant antimicrobial activity, suggesting their potential as therapeutic agents against microbial infections (Hafez et al., 2016).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in drug development. Studies could also be conducted to fully understand its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-13-3-8-17(9-14(13)2)25-19-18(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXVUXIJRCQUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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